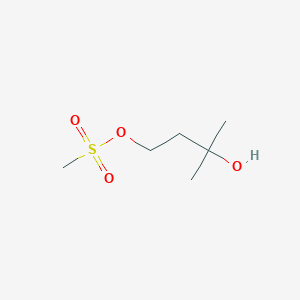

3-Hydroxy-3-methylbutyl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxy-3-methylbutyl methanesulfonate is a chemical compound with the molecular formula C6H14O4S . It has an average mass of 182.238 Da and a monoisotopic mass of 182.061279 Da .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-3-methylbutyl methanesulfonate consists of 6 carbon atoms, 14 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C6H14O4S/c1-6(2,7)4-5-10-11(3,8)9/h7H,4-5H2,1-3H3 .Physical And Chemical Properties Analysis

3-Hydroxy-3-methylbutyl methanesulfonate is a liquid at room temperature . It has a storage temperature of -10 degrees Celsius . The compound has a molecular weight of 182.24 .Applications De Recherche Scientifique

1. Role in Organic Synthesis

Methanesulfonic acid and its derivatives have been utilized in various organic synthesis processes. For instance, methanesulfonic acid has been reported as a solvent and catalyst in the cyclocondensation of 1,2-dialkoxybenzenes with 3-methylbut-2-enoyl chloride, facilitating the preparation of indenes with improved overall yields (Camps et al., 1984).

2. Environmental and Biochemical Studies

Methanesulfonic acid and related compounds play a significant role in environmental and biochemical studies. The microbial metabolism of methanesulfonic acid, a stable strong acid, is crucial in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999). Additionally, isolated strains from the marine environment capable of degrading methanesulfonic acid indicate the substance's role in global organic sulfur cycling (Thompson et al., 1995).

3. Application in Analytical Chemistry

Methanesulfonic acid derivatives are used in analytical chemistry, such as the determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid using high-performance liquid chromatography (Zhou et al., 2017).

4. Role in Atmospheric Chemistry

Methanesulfonic acid is also significant in atmospheric chemistry. It is a product from the oxidation of dimethyl sulfide (DMS) and plays a role in atmospheric aerosol formation, thereby impacting cloud formation (Mardyukov & Schreiner, 2018).

Safety and Hazards

The safety information for 3-Hydroxy-3-methylbutyl methanesulfonate indicates that it is classified under the GHS05 and GHS07 hazard pictograms . The hazard statements include H315, H318, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Mode of Action

It is known that methanesulfonate esters, a group to which this compound belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Propriétés

IUPAC Name |

(3-hydroxy-3-methylbutyl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S/c1-6(2,7)4-5-10-11(3,8)9/h7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXWFXLOGKAJLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOS(=O)(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-3-methylbutyl methanesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2858228.png)

![5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2858232.png)

![6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2858236.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2858242.png)

![Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2858243.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858250.png)